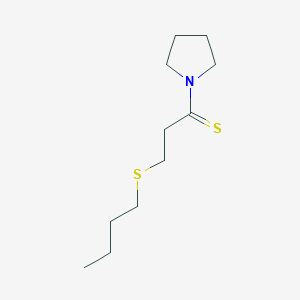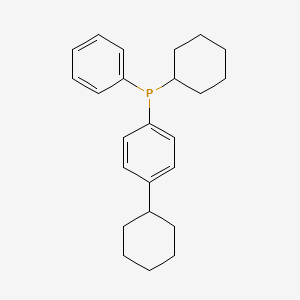
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is a tertiary phosphine compound with the molecular formula C24H31P. It is used primarily as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. This compound is known for its ability to stabilize metal centers and facilitate various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine under controlled conditions. The reaction typically proceeds as follows:
Preparation of Cyclohexylmagnesium Bromide: Cyclohexyl bromide is reacted with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.
Reaction with Chlorodiphenylphosphine: The cyclohexylmagnesium bromide is then reacted with chlorodiphenylphosphine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, where the reagents are handled in bulk quantities under strict safety protocols to ensure high yield and purity.
化学反応の分析
Types of Reactions
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
科学的研究の応用
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential in biochemical applications due to its ability to form stable complexes with metals.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine exerts its effects involves the stabilization of metal centers in catalytic processes. The phosphine ligand donates electron density to the metal, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involved are primarily related to catalytic cycles in organic synthesis.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Dicyclohexylphenylphosphine: Similar in structure but with different steric and electronic properties.
Tricyclohexylphosphine: Known for its bulkier structure, affecting its coordination behavior.
Uniqueness
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is unique due to its specific combination of cyclohexyl and phenyl groups, which provide a balance of steric bulk and electronic properties. This makes it particularly effective in stabilizing metal centers and facilitating catalytic processes.
特性
分子式 |
C24H31P |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
cyclohexyl-(4-cyclohexylphenyl)-phenylphosphane |
InChI |
InChI=1S/C24H31P/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h2,6-7,12-13,16-20,23H,1,3-5,8-11,14-15H2 |
InChIキー |
DTPVYBNGUNCCTM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)P(C3CCCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)


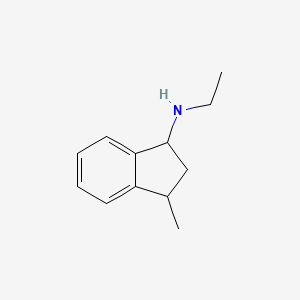
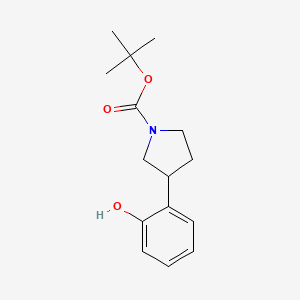

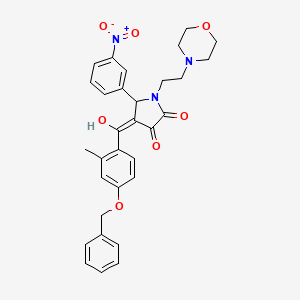
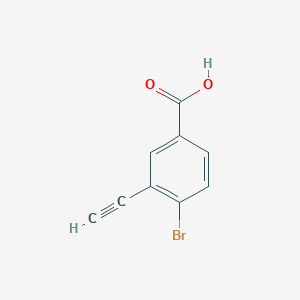
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
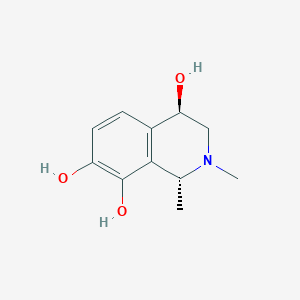
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
